Sarpogrelate is a selective serotonin (5-HT2A) receptor antagonist with a variety of clinical applications, particularly in cardiovascular and renal diseases. It has been shown to inhibit platelet aggregation, vasoconstriction, and vascular smooth muscle proliferation, which are responses mediated by 5-HT2A receptors. The drug has been studied in various contexts, including coronary artery disease, diabetes mellitus, and renal dysfunction, demonstrating its potential in treating and preventing complications associated with these conditions8.
Sarpogrelate's primary mechanism of action involves the blockade of 5-HT2A receptors, which are implicated in the pathophysiology of several cardiovascular and renal diseases. By antagonizing these receptors, sarpogrelate inhibits serotonin-induced responses such as platelet aggregation, vasoconstriction, and vascular smooth muscle cell proliferation. This action is beneficial in preventing thrombosis, atherosclerosis, and restenosis. Additionally, sarpogrelate has been shown to increase plasma adiponectin levels and decrease monocyte chemoattractant protein-1 levels, suggesting mechanisms that are distinct from those of angiotensin II receptor blockers or thiazolidinediones2. Furthermore, sarpogrelate may exert a preconditioning-like effect in patients with coronary artery disease by enhancing the translocation of PKC-epsilon and opening of the mitochondrial K(ATP) channel, thereby protecting against ischemic injury3.
Sarpogrelate has demonstrated efficacy in reducing restenosis rates after coronary stenting. A study showed that patients treated with sarpogrelate in addition to aspirin and ticlopidine had a significantly lower restenosis rate compared to those not receiving sarpogrelate1. In another study, sarpogrelate was found to have a preconditioning-like effect during percutaneous coronary intervention, reducing ischemic injury3. Moreover, sarpogrelate has been suggested to retard the progression of atherosclerosis, potentially through upregulation of endothelial nitric oxide synthase (eNOS) and its antiproliferative effects on smooth muscle cells and macrophages6.
In patients with type 2 diabetes and nephropathy, sarpogrelate treatment led to a reduction in albuminuria and levels of inflammatory molecules such as monocyte chemoattractant protein-1, while increasing plasma adiponectin. These effects are believed to be mediated by mechanisms different from those of angiotensin II receptor blockers or thiazolidinediones2.
Sarpogrelate has been shown to protect the retina from light-induced retinopathy in animal models. It was effective in preserving retinal thickness and function, with the protective effect being dose-dependent and potentially additive when combined with other serotonin receptor agents7.
In a rat model of lumbar disc herniation, sarpogrelate attenuated neurogenic pain induced by nucleus pulposus translocation. Although the exact mechanism remains to be fully elucidated, the study supported the hypothesis that sarpogrelate is efficacious for treating pain associated with lumbar disc herniation9.
A clinical trial comparing sarpogrelate with aspirin found no significant differences in the prevention of macrovascular complications in patients with type 2 diabetes. However, the study suggested that sarpogrelate may be clinically useful for the primary prevention of such complications10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7